N-[2-(2-phenoxyethoxy)phenyl]-2-furamide
Description
N-[2-(2-Phenoxyethoxy)phenyl]-2-furamide is a synthetic organic compound featuring a furan-2-carboxamide core linked to a phenyl group substituted with a phenoxyethoxy moiety.
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-[2-(2-phenoxyethoxy)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H17NO4/c21-19(18-11-6-12-23-18)20-16-9-4-5-10-17(16)24-14-13-22-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,20,21) |
InChI Key |
HKWJDVLQSWAMFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare N-[2-(2-phenoxyethoxy)phenyl]-2-furamide with related 2-furamide derivatives and phenoxy/acylamide-containing compounds. Key structural variations, physicochemical properties, and reported activities are highlighted.
Table 1: Structural and Functional Comparison of 2-Furamide Derivatives
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The phenoxyethoxy group in the target compound may enhance lipophilicity compared to simpler analogs like 5-bromo-N-(2-isopropylphenyl)-2-furamide . This could improve membrane permeability but may reduce aqueous solubility. Sulfonyl-containing derivatives (e.g., N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide) introduce polar groups that might favor target binding via hydrogen bonding or electrostatic interactions .
Synthetic Flexibility: The 2-furamide scaffold allows modular substitution. For example, demonstrates the incorporation of a benzoylphenyl group to explore anti-hyperlipidemic activity, while highlights chiral separation techniques for isomers with dimethylanilino groups .
Comparison with Non-Furamide Phenoxy Analogs: Phenoxy acetamide derivatives (e.g., 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide) exhibit anti-inflammatory and analgesic activities, suggesting that the phenoxyethoxy group in the target compound could similarly modulate inflammatory pathways .
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